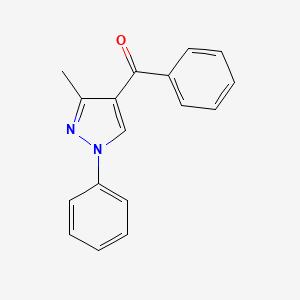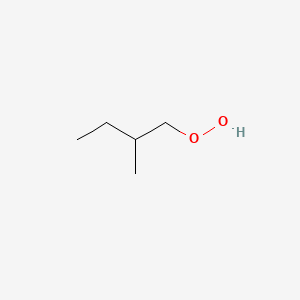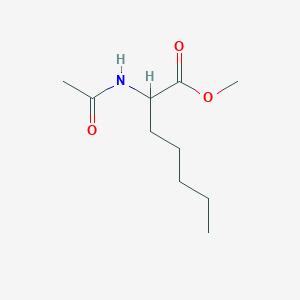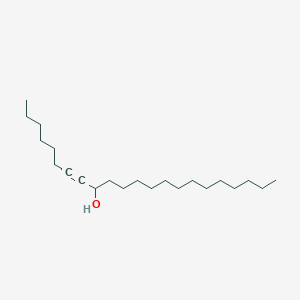
(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Mecanismo De Acción
The mechanism of action of (3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound may also interact with enzymes and proteins involved in redox reactions, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone: This compound shares a similar pyrazole structure but has additional triazole and amino groups.
(5-benzoyloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-phenyl-methanone: This compound has a benzoyloxy group attached to the pyrazole ring.
Uniqueness
(3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
93251-37-7 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
(3-methyl-1-phenylpyrazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H14N2O/c1-13-16(17(20)14-8-4-2-5-9-14)12-19(18-13)15-10-6-3-7-11-15/h2-12H,1H3 |
Clave InChI |
BZBKUZRHJXLHNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)



![{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14367060.png)





![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
